molecular formula C9H8ClN B15071864 2-(Chloromethyl)-3-phenyl-2H-azirene CAS No. 59507-62-9

2-(Chloromethyl)-3-phenyl-2H-azirene

Katalognummer: B15071864
CAS-Nummer: 59507-62-9
Molekulargewicht: 165.62 g/mol
InChI-Schlüssel: JVTWXDDSOLGRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-3-phenyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring with a chloromethyl and phenyl substituent. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Vorbereitungsmethoden

The synthesis of 2-(chloromethyl)-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylacetonitrile with chloromethyl chloroformate in the presence of a base, such as sodium hydride, to form the azirine ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

2-(Chloromethyl)-3-phenyl-2H-azirine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted azirines.

    Oxidation and Reduction: The azirine ring can be oxidized to form oxaziridines or reduced to yield aziridines, depending on the reagents and conditions used.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes to form larger heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-3-phenyl-2H-azirine has diverse applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-3-phenyl-2H-azirine involves its reactivity towards nucleophiles and electrophiles. The azirine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)-3-phenyl-2H-azirine can be compared with other azirine derivatives and related heterocyclic compounds:

    2-(Bromomethyl)-3-phenyl-2H-azirine: Similar in structure but with a bromomethyl group, leading to different reactivity and applications.

    3-Phenyl-2H-azirine: Lacks the chloromethyl group, resulting in distinct chemical behavior and uses.

    Aziridines: Saturated analogs of azirines, with different reactivity profiles and applications in organic synthesis.

The uniqueness of 2-(chloromethyl)-3-phenyl-2H-azirine lies in its specific substituents, which confer unique reactivity and make it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

59507-62-9

Molekularformel

C9H8ClN

Molekulargewicht

165.62 g/mol

IUPAC-Name

2-(chloromethyl)-3-phenyl-2H-azirine

InChI

InChI=1S/C9H8ClN/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI-Schlüssel

JVTWXDDSOLGRPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC2CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.